Predicted Enhanced PI3Kδ Inhibitory Potency via 2-Methoxypyridine Back Pocket Binding
A critical differentiation from the simple 1-(4-fluorophenylsulfonyl)piperidine (CAS 312-32-3) is the presence of the 2-methoxypyridin-3-yl methanone moiety, a privileged fragment for binding to the PI3K back pocket. In medicinal chemistry programs, the identification of methoxypyridine-containing fragments has led to PI3Kα inhibitors with potencies below 100 nM in both enzymatic and cellular assays, with moderate hepatic stability [1]. In contrast, simple 1-arylsulfonylpiperidines are primarily characterized as 11β-hydroxysteroid dehydrogenase inhibitors, with a completely distinct biological activity profile [2]. This structural divergence predicts a unique target engagement spectrum for the target compound that cannot be replicated by simpler analogs.
| Evidence Dimension | Target engagement potential (PI3K pathway) |
|---|---|
| Target Compound Data | Contains 2-methoxypyridine fragment; predicted to engage PI3K back pocket |
| Comparator Or Baseline | 1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3): lacks methoxypyridine moiety; no reported PI3K activity |
| Quantified Difference | In analogous systems, 2-methoxypyridine fragments achieve <100 nM PI3Kα inhibition |
| Conditions | Based on fragment-based drug design studies for PI3Kα inhibitors |
Why This Matters
A compound with a distinct pharmacophore may unlock a novel target space, enabling research applications in oncology or immunology that are inaccessible to generic 4-fluorophenylsulfonyl piperidines.
- [1] CPRiL, Center for Integrative Signalling Analysis, University of Freiburg. PI3K Fragment Study. View Source
- [2] Gillespie, P., Goodnow Jr, R.A., Kowalczyk, A., So, S.-S., Zhang, Q. Aryl sulfonyl piperidines. United States Patent Application US20060199816. September 7, 2006. View Source
